Product packaging for 4-Methylpentadecanoic acid(Cat. No.:CAS No. 53696-21-2)

4-Methylpentadecanoic acid

Cat. No.: B14645365
CAS No.: 53696-21-2
M. Wt: 256.42 g/mol
InChI Key: YHSDNZVCWDVCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylpentadecanoic acid is a saturated, branched-chain fatty acid that serves as a valuable standard and intermediate in specialized chemical and biochemical research. While odd-chain straight fatty acids like pentadecanoic acid (C15:0) are recognized for their dietary origins and studied for potential protective effects on metabolic health , specific branched-chain isomers offer unique properties for industrial and laboratory applications. This high-purity compound is primarily used in research settings, including as an analytical standard in chromatography and mass spectrometry for the identification and quantification of complex lipid mixtures. Its structural characteristics also make it a candidate for synthesizing specialized surfactants, lubricants, and other advanced materials. As a research chemical, this compound can be utilized to study the structure-activity relationships of fatty acids and their role in various biological systems. This product is supplied as a neat solid of high purity, ensuring consistency and reliability for sensitive experimental work. It is intended for research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the safety data sheet and handle this material in accordance with their institution's laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O2 B14645365 4-Methylpentadecanoic acid CAS No. 53696-21-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53696-21-2

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

4-methylpentadecanoic acid

InChI

InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-15(2)13-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18)

InChI Key

YHSDNZVCWDVCFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C)CCC(=O)O

Origin of Product

United States

Natural Occurrence and Distribution of Methyl Branched Fatty Acids

Presence in Diverse Biological Matrices

Methyl-branched fatty acids (BCFAs) are a class of lipids found throughout nature, from microorganisms to mammals. Their distribution is vast, and they play various roles within biological systems. The focus here is on the occurrence of 4-Methylpentadecanoic acid and its isomers, such as 1this compound, within different biological contexts.

1this compound, also known as isopalmitic acid, is recognized as a mammalian metabolite. nih.govebi.ac.uk Its presence has been documented in various mammalian tissues and secretions. For instance, it was isolated from ox perinephric fat. ebi.ac.uk Research has also identified this compound in the preorbital gland secretions of the sika deer (Cervus nippon). ebi.ac.uk Furthermore, 13-methylpentadecanoic acid, an anteiso-branched fatty acid, has been identified in baboon liver lipids. ebi.ac.uk In clinical research, 1this compound has been noted as a potential biomarker for rheumatoid arthritis. nih.govebi.ac.uk

Table 1: Presence of Methyl-Branched Fatty Acids in Mammalian Systems

Compound Mammalian Source Finding Reference
1this compound Ox Isolated from perinephric fat. ebi.ac.uk
1this compound Sika Deer (Cervus nippon) Found in preorbital gland secretion. ebi.ac.uk
13-Methylpentadecanoic acid Baboon (Papio cynocephalus) Identified in liver lipids. ebi.ac.uk

Microbial organisms are a significant source of methyl-branched fatty acids. 1this compound has been found in soil bacteria. caymanchem.com It is a characteristic component of the fatty acid profile of certain bacteria, particularly within the phylum Actinobacteria. For example, strains of Streptomyces, a genus of Actinobacteria, have been shown to contain 1this compound as one of their major fatty acids. ebi.ac.ukresearchgate.net Studies on Bacillus subtilis have demonstrated that this bacterium can incorporate carbon from the amino acids valine and methionine into the backbone of 12-methyltridecanoic acid and 1this compound. biorxiv.org

Table 2: Presence of 1this compound in Microbial Organisms

Microbial Genus/Species Class/Phylum Finding Reference
Streptomyces sp. Actinobacteria A major component of the cellular fatty acid profile. ebi.ac.ukresearchgate.net

Methyl-branched fatty acids are also present in the plant kingdom and other natural sources like marine sponges. While less common than straight-chain fatty acids, they have been identified in various species. 1this compound has been reported in the plant Medicago sativa (alfalfa). nih.gov The methyl ester of 1this compound has been detected in the flowers of Bergenia ciliata. cabidigitallibrary.org In marine environments, the sponge Agelas dispar has been found to contain 2-methoxy-1this compound. nih.gov

Table 3: Occurrence of 1this compound and Derivatives in Plants and Sponges

Compound Source Organism Kingdom Finding Reference
1this compound Medicago sativa (Alfalfa) Plantae Reported as a constituent. nih.gov
Pentadecanoic acid, 14-methyl-, methyl ester Bergenia ciliata Plantae Identified in flower extract. cabidigitallibrary.org

Invertebrates, such as the nematode Caenorhabditis elegans, synthesize and utilize methyl-branched fatty acids. C. elegans produces monomethyl branched-chain fatty acids (mmBCFAs), including the C15iso (13-methyltetradecanoic acid) and C17iso (15-methylhexadecanoic acid). nih.gov The biosynthesis of these BCFAs requires specific elongase enzymes encoded by genes like elo-5. nih.gov Research has shown that mmBCFAs are critical for the survival of C. elegans under high-glucose stress conditions. nih.gov Specifically, 13-Methylpentadecanoic acid has been identified as a metabolite in C. elegans. ebi.ac.uk

Table 4: Methyl-Branched Fatty Acids in Caenorhabditis elegans

Compound Type Specific Compound Example Role/Finding Reference
Monomethyl BCFAs 13-Methyltetradecanoic acid Synthesized endogenously; production requires the elo-5 gene. nih.gov
Monomethyl BCFAs General Critical for survival during high-glucose stress. nih.gov

While not directly this compound, related odd-chain fatty acids (OCFAs) such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are present in the human diet and serve as important biological molecules. wikipedia.org These OCFAs are primarily found in fat from ruminants, making dairy products and meat significant dietary sources. nih.govmilkgenomics.org The origin of these fatty acids is microbial fermentation within the rumen of these animals. nih.govnih.gov Consequently, the concentration of pentadecanoic and heptadecanoic acids in human blood and tissues is often used as a biomarker for dairy fat intake. nih.govmilkgenomics.orgmdpi.com In addition to dairy and meat, some types of fish and plants contain trace amounts of OCFAs. nih.govnih.gov

Table 5: Dietary Sources of Odd-Chain Fatty Acids

Food Category Examples Relevant Odd-Chain Fatty Acids Reference
Dairy Products Milk, butter, cheese Pentadecanoic acid (C15:0), Heptadecanoic acid (C17:0) wikipedia.orgnih.govmilkgenomics.org
Ruminant Meat Beef, lamb Pentadecanoic acid (C15:0), Heptadecanoic acid (C17:0) nih.gov
Fish Certain types of fish Pentadecanoic acid (C15:0), Heptadecanoic acid (C17:0) nih.govnih.gov

Table of Mentioned Compounds

Compound Name
This compound
1this compound (isopalmitic acid)
13-Methylpentadecanoic acid
12-methyltridecanoic acid
12-methyltetradecanoic acid
13-methyltetradecanoic acid
15-methylhexadecanoic acid
2-methoxy-1this compound
Pentadecanoic acid
Heptadecanoic acid
Propionic acid
Tricosanoic acid

Biosynthesis and Metabolic Pathways of Methyl Branched Fatty Acids

Biosynthetic Mechanisms

The synthesis of BCFAs varies between microorganisms and higher organisms, utilizing different precursor molecules and enzymatic machinery.

In many bacteria, particularly Gram-positive species like Bacillus subtilis, the biosynthesis of BCFAs is directly linked to the catabolism of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine. frontiersin.org These amino acids are converted into short-chain branched acyl-CoA primers, which are then elongated by the fatty acid synthase (FAS) system. frontiersin.org

The process begins with the transamination of BCAAs to their corresponding α-keto acids. researchgate.net A key enzyme, the branched-chain α-keto acid dehydrogenase (BCKAD) complex, then decarboxylates these α-keto acids to form the acyl-CoA primers. researchgate.netnih.gov

Leucine yields isovaleryl-CoA, a precursor for iso-series BCFAs with an even number of carbons (e.g., 14-methylpentadecanoic acid or iso-C16:0). researchgate.netcdnsciencepub.com

Valine produces isobutyryl-CoA, leading to the formation of iso-series BCFAs with an odd number of carbons (e.g., 13-methyltetradecanoic acid or iso-C15:0). researchgate.netcdnsciencepub.com

Isoleucine is converted to 2-methylbutyryl-CoA, which serves as the primer for anteiso-series BCFAs, characterized by a methyl group on the antepenultimate (third-to-last) carbon (e.g., 12-methyltetradecanoic acid). researchgate.netcdnsciencepub.com

The availability of these BCAA-derived precursors directly influences the relative abundance and types of BCFAs produced by the bacterium. frontiersin.orgcdnsciencepub.com This mechanism allows bacteria to modulate their membrane composition in response to environmental cues. frontiersin.org

Table 1: BCAA Precursors and Corresponding Fatty Acid Series in Bacillus subtilis
Branched-Chain Amino Acid (BCAA) PrecursorResulting Acyl-CoA PrimerFatty Acid Series SynthesizedExample Fatty Acids
LeucineIsovaleryl-CoAiso-branched (even-carbon)1this compound (iso-C16:0)
ValineIsobutyryl-CoAiso-branched (odd-carbon)13-methyltetradecanoic acid (iso-C15:0)
Isoleucine2-Methylbutyryl-CoAanteiso-branched12-methyltetradecanoic acid (anteiso-C15:0)

In mammals, BCFAs are present in lower concentrations and can be obtained from the diet or synthesized endogenously. nih.gov The endogenous synthesis pathways are less about creating the primary membrane structure (as in bacteria) and more about specialized functions or byproducts of other metabolic processes.

One key pathway involves the use of alternative primers by the fatty acid synthase (FASN). While FASN predominantly uses acetyl-CoA to build straight-chain fatty acids, it can also use propionyl-CoA as a primer. nih.govnih.gov Propionyl-CoA, a three-carbon molecule, is derived from the catabolism of certain amino acids (valine, isoleucine, methionine, threonine) and the oxidation of odd-chain fatty acids. wikipedia.org When FASN uses propionyl-CoA as a starter, the result is the synthesis of odd-chain fatty acids (e.g., pentadecanoic acid, C15:0, and heptadecanoic acid, C17:0). nih.gov

Furthermore, mammalian FASN can exhibit promiscuity by incorporating methylmalonyl-CoA (derived from propionyl-CoA) instead of malonyl-CoA as an extender unit during elongation. nih.govresearchgate.netportlandpress.com This leads to the formation of fatty acids with methyl branches at even-numbered carbon positions. portlandpress.com

Alpha-oxidation, primarily a catabolic process, can also contribute to the pool of modified fatty acids available for further metabolism.

Catabolic Pathways and Oxidation

The degradation of BCFAs requires specialized enzymes to bypass the methyl branches that obstruct standard beta-oxidation.

When a methyl group is located on an odd-numbered carbon, particularly the beta-carbon (C-3), it physically blocks the enzymes of the beta-oxidation pathway. wikipedia.org To overcome this, cells employ a process called alpha-oxidation, which occurs primarily in peroxisomes. wikipedia.orgnih.gov This pathway shortens the fatty acid by one carbon, effectively removing the problematic branch. nih.gov

The alpha-oxidation of a 3-methyl-branched fatty acid involves a sequence of enzymatic steps:

Activation: The fatty acid is first converted to its corresponding acyl-CoA ester. nih.gov

Hydroxylation: The enzyme phytanoyl-CoA hydroxylase (PAHX) adds a hydroxyl group to the alpha-carbon (C-2). nih.govresearchgate.net

Cleavage: The peroxisomal enzyme 2-hydroxyphytanoyl-CoA lyase (2-HPCL) cleaves the bond between the alpha- and carboxyl-carbons. This reaction releases formyl-CoA (which is later converted to CO2) and an aldehyde that is one carbon shorter. nih.govresearchgate.net

Dehydrogenation: An aldehyde dehydrogenase oxidizes the newly formed aldehyde into a carboxylic acid. nih.govresearchgate.net

The resulting fatty acid is now shorter by one carbon, and the original beta-methyl group is now at the alpha-position, allowing it to enter the beta-oxidation pathway. researchgate.net

Studies on the stereochemistry of this process have shown that while the initial configuration of the 3-methyl group (R or S) does not affect the rate of oxidation, it does determine the configuration of the 2-hydroxy intermediate formed. nih.gov The methyl branch's configuration is preserved throughout the process, indicating a highly specific enzymatic mechanism. nih.gov

Once a methyl-branched fatty acid has been processed by alpha-oxidation to remove the obstructive 3-methyl group, the resulting shorter-chain fatty acid (e.g., pristanic acid from phytanic acid) can be activated to its acyl-CoA form and enter the beta-oxidation pathway for complete degradation. wikipedia.org Beta-oxidation then proceeds in cycles, cleaving two-carbon acetyl-CoA units from the carboxyl end of the fatty acyl-CoA molecule. abcam.com

If the resulting molecule contains further methyl branches, additional enzymatic steps may be required. For instance, the beta-oxidation of pristanic acid yields acetyl-CoA, propionyl-CoA, and isobutyryl-CoA.

The metabolism of synthetic analogs like 15-(p-iodophenyl)-3-methylpentadecanoic acid (BMIPP) is used to study these pathways in vivo, particularly in cardiac imaging. nih.gov The 3-methyl (or beta-methyl) group in BMIPP is designed to slow down beta-oxidation. nih.gov Studies show that this analog is readily taken up by tissues like the heart and incorporated into complex lipids but is a poor substrate for oxidation. nih.gov This delayed metabolism allows for prolonged retention in the tissue, which is useful for imaging, and confirms that the beta-methyl group effectively hinders the beta-oxidation cycle. nih.govnih.gov

Integration with Core Metabolic Networks

The metabolism of methyl-branched fatty acids is intricately linked with the central metabolic networks of the cell.

Biosynthesis Integration:

Microbial: The synthesis of BCFAs in bacteria is directly fed by the cellular pool of branched-chain amino acids (leucine, isoleucine, valine), linking fatty acid synthesis to amino acid metabolism and protein turnover. frontiersin.org

Higher Organisms: Endogenous synthesis is tied to central carbon metabolism through its precursors. Propionyl-CoA, the primer for odd-chain fatty acids, is generated from the catabolism of several amino acids and from the final round of beta-oxidation of odd-chain fatty acids. wikipedia.orgnih.gov The extender unit, malonyl-CoA, is synthesized from acetyl-CoA, a central hub metabolite derived from glycolysis and beta-oxidation. researchgate.net

Catabolism Integration: The breakdown products of BCFAs feed directly into the core energy-producing pathways.

Acetyl-CoA: The two-carbon units generated during beta-oxidation enter the citric acid cycle (Krebs cycle) to be completely oxidized to CO2, generating ATP through oxidative phosphorylation. abcam.com

Propionyl-CoA: The three-carbon unit produced from the oxidation of odd-chain and some branched-chain fatty acids does not directly enter the citric acid cycle. pharmaxchange.info Instead, it undergoes a three-step conversion:

It is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA. youtube.com

Methylmalonyl-CoA epimerase converts it to L-methylmalonyl-CoA. pharmaxchange.info

The vitamin B12-dependent enzyme methylmalonyl-CoA mutase rearranges it into succinyl-CoA . youtube.com

Succinyl-CoA is an intermediate of the citric acid cycle, thus providing a direct entry point for the carbon atoms from propionyl-CoA into the central energy metabolism of the cell. youtube.com This integration ensures that the carbon skeletons from these unique fatty acids can be efficiently harnessed for energy production.

Interplay with Lipid Metabolism

This compound, a methyl-branched fatty acid, demonstrates a significant interplay with the broader landscape of lipid metabolism. Its primary role appears to be structural, as it can be readily incorporated into complex lipids. researchgate.net However, its branched structure makes it a poor substrate for oxidation, suggesting it is not a primary source for energy production through beta-oxidation, unlike its straight-chain counterparts. researchgate.net

Research involving human visceral adipocytes has shown that exposure to 1this compound (iso-C16:0) leads to a notable reduction in the expression of several key genes that regulate lipid metabolism. This downregulation suggests a feedback mechanism or a direct influence on the cellular machinery responsible for synthesizing and modifying lipids.

The affected genes include those pivotal for fatty acid and cholesterol synthesis, as well as for fatty acid modification. For instance, the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP-1c), a master transcriptional regulator of lipogenesis, is reduced. Similarly, genes responsible for fatty acid elongation (ELOVL4, ELOVL6) and desaturation (SCD1, FADS1, FADS2), which are crucial for producing a diverse range of fatty acids for cellular needs, are also downregulated. nih.gov

Table 1: Genes Involved in Lipid Metabolism Affected by 1this compound nih.gov

Gene Protein Name Function
SREBP1c Sterol Regulatory Element-Binding Protein 1c A key transcription factor that activates genes involved in fatty acid and cholesterol synthesis.
SCD1 Stearoyl-CoA Desaturase-1 An enzyme that introduces a double bond into saturated fatty acids, primarily converting stearic acid to oleic acid.
ELOVL4 Elongation of Very Long Chain Fatty Acids 4 An enzyme that catalyzes the elongation of long-chain and very-long-chain fatty acids.
ELOVL6 Elongation of Very Long Chain Fatty Acids 6 An enzyme involved in the elongation of saturated and monounsaturated fatty acids.
FADS1 Fatty Acid Desaturase 1 An enzyme (also known as Δ5-desaturase) involved in the synthesis of polyunsaturated fatty acids.

Connections to General Fatty Acid Metabolism

General fatty acid metabolism comprises both anabolic processes (synthesis) and catabolic processes (breakdown for energy). sketchy.com this compound, as a branched-chain fatty acid, has unique connections to these pathways.

In terms of anabolism, the synthesis of branched-chain fatty acids (BCFAs) like this compound utilizes specific precursor molecules derived from branched-chain amino acid (BCAA) catabolism. researchgate.netnih.gov For iso-BCFAs, such as 1this compound, the synthesis is initiated using primers like isobutyryl-CoA or isovaleryl-CoA, which are derived from the amino acids valine and leucine, respectively. researchgate.netnih.gov These primers are then elongated through the same fatty acid synthase (FAS) machinery used for straight-chain fatty acids, where malonyl-CoA provides the two-carbon units for chain extension. wikipedia.org This establishes a direct link between protein catabolism and the synthesis of specific types of fatty acids.

On the catabolic side, the methyl branch in this compound presents a challenge for the standard beta-oxidation pathway that efficiently breaks down straight-chain fatty acids. Studies on similar methylated fatty acids have indicated they are poor substrates for oxidation. researchgate.net This resistance to breakdown implies that this compound is less likely to be used as a fuel source and may persist longer within complex lipid structures, potentially influencing membrane properties or signaling pathways. The observed downregulation of key metabolic enzymes like SCD1 and FADS by its iso-form further underscores its role as a metabolic regulator rather than just a substrate. nih.gov

Association with Amino Acid Metabolism and Central Carbon Cycles (e.g., TCA cycle)

A significant metabolic link exists between this compound, amino acid metabolism, and central carbon pathways like the tricarboxylic acid (TCA) cycle. Metabolomic analyses have identified associations between 1this compound and metabolites involved in the urea (B33335) cycle, TCA cycle, and amino acid metabolism. researchgate.net

The most direct connection lies in its biosynthesis. The synthesis of iso-branched fatty acids is primed by short-chain acyl-CoAs derived from the catabolism of branched-chain amino acids (BCAAs). researchgate.net Specifically, the breakdown of leucine can produce isovaleryl-CoA, and the breakdown of valine can produce isobutyryl-CoA. researchgate.netnih.gov These molecules serve as the starting blocks for the fatty acid synthase complex to build iso-fatty acids, including the 16-carbon chain of this compound (as its isomer, 1this compound). researchgate.net

This biosynthetic origin firmly roots the existence of this compound in the broader network of amino acid metabolism. nih.govnih.gov The catabolism of BCAAs is itself linked to the TCA cycle. For instance, the breakdown of valine and isoleucine yields propionyl-CoA, which can be converted to succinyl-CoA, a key intermediate of the TCA cycle. nih.govplos.org Similarly, leucine breakdown yields acetyl-CoA, which directly enters the TCA cycle by condensing with oxaloacetate to form citrate. nih.govwikipedia.orgwikipedia.org

Table 2: Metabolic Intersections of this compound Biosynthesis

Metabolic Pathway Connection to this compound Key Intermediates
Branched-Chain Amino Acid (BCAA) Catabolism Provides the initial primer molecules for biosynthesis. researchgate.netnih.gov Isovaleryl-CoA (from Leucine), Isobutyryl-CoA (from Valine). nih.gov
Fatty Acid Synthesis (FAS) Elongates the primer molecule to form the full-length fatty acid chain. wikipedia.org Malonyl-CoA, Acetyl-CoA.

| Tricarboxylic Acid (TCA) Cycle | BCAA catabolism products (e.g., Acetyl-CoA, Succinyl-CoA) are TCA cycle intermediates, linking the pathways. nih.govnih.gov | Acetyl-CoA, Succinyl-CoA, Citrate. wikipedia.org |

Advanced Analytical Methodologies for Methyl Branched Fatty Acids

Sample Preparation and Extraction Techniques for Complex Biological Matrices

The initial and one of the most critical stages in the analysis of methyl-branched fatty acids from biological sources is the sample preparation, which involves the extraction of lipids from the complex matrix. The goal is to isolate the lipids, including 4-Methylpentadecanoic acid, from other cellular components like proteins, carbohydrates, and nucleic acids, ensuring the final extract is representative of the original sample. researchgate.net The choice of extraction method is vital for product quality and can significantly affect the perceived fatty acid composition. nih.gov

A mixture of polar and non-polar solvents is typically employed to effectively extract a broad range of lipids. researchgate.net The polar solvent aids in disrupting the lipid-protein complexes within membranes, while the non-polar solvent dissolves the neutral lipids. researchgate.net Several established methods are widely used, each with specific advantages depending on the sample matrix.

Folch Method: This technique uses a chloroform-methanol mixture (2:1, v/v). scirp.org The tissue is homogenized in this solvent mixture, followed by a washing step with a salt solution to remove non-lipid contaminants, leading to a biphasic system where the lower chloroform (B151607) layer contains the lipids. cnr.it

Bligh and Dyer Method: A modification of the Folch method, this procedure uses a different ratio of chloroform, methanol (B129727), and water (1:2:0.8, v/v/v) during the initial single-phase extraction, which is then converted to a two-phase system by adding more water and chloroform. scirp.org It is often preferred for samples with high water content.

Soxhlet Extraction: This is a continuous solid-liquid extraction method. The sample is placed in a thimble, and a solvent (like hexane) is heated, vaporized, condensed, and allowed to drip back through the sample, continuously extracting the lipids over several hours. scirp.orggerhardt.de

Accelerated Solvent Extraction (ASE): A more modern technique that uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption and extraction time compared to traditional methods. researchgate.net

The selection of the appropriate technique is contingent on the specific biological matrix being analyzed.

Table 1: Comparison of Common Lipid Extraction Techniques

Method Principle Typical Solvents Advantages Disadvantages
Folch Liquid-liquid extraction creating a biphasic system. Chloroform, Methanol High extraction efficiency for a broad range of lipids. Use of chlorinated solvents; relatively large solvent volumes.
Bligh & Dyer A modified liquid-liquid extraction suitable for high-moisture samples. Chloroform, Methanol, Water Efficient for wet tissues; uses less solvent than Folch. Still relies on chlorinated solvents.
Soxhlet Continuous solid-liquid extraction with solvent cycling. Hexane, Petroleum Ether Exhaustive extraction; well-established. Time-consuming; requires larger solvent volumes; potential for thermal degradation of sensitive lipids.
Accelerated Solvent Extraction (ASE) Solid-liquid extraction using elevated temperature and pressure. Hexane, Ethanol, etc. Fast; automated; low solvent consumption. Requires specialized equipment.

Chromatographic Separation Techniques

Following extraction, chromatographic techniques are employed to separate the complex mixture of fatty acids. Gas chromatography and high-performance liquid chromatography are the two primary methods used for this purpose.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is considered the gold standard for the analysis of fatty acids, including methyl-branched isomers. rsc.orgnih.gov This is due to its high chromatographic resolving power, which allows for the separation of a large number of fatty acids in a single analysis. rsc.orgnih.gov

For GC analysis, fatty acids must first be converted into more volatile, less polar derivatives, most commonly fatty acid methyl esters (FAMEs), to improve their chromatographic behavior. rsc.orgnih.gov The separation of FAMEs is typically performed on high-resolution capillary columns with a polar stationary phase (e.g., wax-type columns). researchgate.netresearchgate.net This allows for separation based on chain length, degree of unsaturation, and the position of double bonds and branch points. iteh.ai

The detector most commonly used is a flame ionization detector (FID), which offers high sensitivity and a wide linear range. nih.gov However, coupling GC with a mass spectrometer provides definitive structural information. nih.gov The electron ionization (EI) source in GC-MS generates reproducible fragmentation patterns that can be used for identification through library matching. jeol.com Specific fragment ions, such as the McLafferty ion, are characteristic of saturated FAMEs and can help identify branch points in molecules like this compound. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS) for Fatty Acid Analysis

High-performance liquid chromatography (HPLC) serves as a powerful alternative to GC for fatty acid analysis. hplc.eu It is particularly advantageous for analyzing fatty acids that are less volatile or prone to degradation at the high temperatures required for GC. tandfonline.com A significant benefit of HPLC is that derivatization is not always required for analysis, though it is often employed to enhance detection sensitivity. hplc.eu

Reversed-phase HPLC (RP-HPLC) is the most common mode used for separating fatty acids, where separation is based on hydrophobicity. researchgate.net Columns with a C18 stationary phase are frequently used. chromatographyonline.com Recent advancements in ultra-high-performance liquid chromatography (UHPLC) have enabled the development of isomer-selective methods for profiling branched-chain fatty acids without prior derivatization. researchgate.netnih.gov These methods can distinguish between different isomers based on chain length and branch position. nih.gov

Coupling HPLC with mass spectrometry (HPLC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of MS. tandfonline.com This is crucial for identifying and quantifying low-abundance fatty acids in intricate biological samples.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a given analytical technique. For fatty acids, this is primarily done to increase volatility for GC or to introduce a chromophore or fluorophore for HPLC detection. nih.gov

Formation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis

The conversion of fatty acids to their corresponding methyl esters (FAMEs) is the most critical and widely used derivatization strategy for GC analysis. nih.gov Free fatty acids are highly polar compounds that tend to form hydrogen bonds, which can lead to poor peak shapes and adsorption issues during GC analysis. sigmaaldrich.com Derivatization to FAMEs reduces their polarity and increases their volatility, making them amenable to GC separation. thermofisher.com

The esterification reaction involves the condensation of the carboxyl group of the fatty acid with methanol. sigmaaldrich.commerckmillipore.com This is typically carried out using either an acid or a base catalyst.

Acid-Catalyzed Esterification: Reagents like boron trifluoride (BF₃) in methanol or methanolic hydrochloric/sulfuric acid are commonly used. cnr.itthermofisher.comresearchgate.net The reaction is robust and converts all free fatty acids and transesterifies esterified fatty acids (from triglycerides, phospholipids (B1166683), etc.) into FAMEs. This method often requires heating. cnr.it BF₃-methanol is known for its rapid reaction times (around 2-3 minutes). thermofisher.com

Base-Catalyzed Transesterification: This method uses reagents such as sodium hydroxide (B78521) or potassium hydroxide in methanol. perlan.com.pl It is a very rapid, one-step process that can be performed at room temperature, which is advantageous for preventing the degradation of labile fatty acids. perlan.com.pl However, it is primarily effective for the transesterification of lipids like triglycerides and does not efficiently derivatize free fatty acids. perlan.com.pl

Table 2: Common Reagents for FAMEs Preparation

Catalyst Type Reagent Reaction Conditions Advantages Limitations
Acid-Catalyzed Boron Trifluoride (BF₃) - Methanol Heating (e.g., 60-100°C) Fast, effective for all lipid types. thermofisher.com Reagent is toxic and moisture-sensitive. thermofisher.commerckmillipore.com
Acid-Catalyzed Methanolic HCl or H₂SO₄ Prolonged heating (1-2 hours) Inexpensive, effective for all lipid types. Slower reaction times.
Base-Catalyzed NaOH or KOH in Methanol Room temperature Very fast, simple, avoids heat degradation. perlan.com.pl Ineffective for free fatty acids. perlan.com.pl

Derivatization for Fluorescence and Ultraviolet Detection in HPLC

Fatty acids lack strong native ultraviolet (UV) or fluorescence chromophores, making their detection by common HPLC detectors challenging, especially for trace-level analysis. tandfonline.comtandfonline.com To overcome this, derivatization is employed to attach a UV-absorbing or fluorescent tag to the fatty acid's carboxyl group. This dramatically increases the sensitivity and selectivity of the analysis. jasco-global.com

Several reagents are available for this purpose:

9-Anthryldiazomethane (ADAM): This reagent reacts with fatty acids at room temperature to form highly fluorescent ester derivatives, enabling sensitive and selective analysis. jasco-global.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): This agent is used for pre-column derivatization to create fluorescent derivatives that can be detected at low concentrations. The reaction is typically carried out at a slightly elevated temperature (e.g., 60°C) for a short duration. tandfonline.comresearchgate.net

These methods allow for detection limits in the low nanogram per milliliter (ng/mL) range, making them suitable for quantifying trace amounts of fatty acids like this compound in biological samples. nih.gov

Table 3: Compound Names

Compound Name
This compound
Chloroform
Methanol
Hexane
Petroleum Ether
Fatty Acid Methyl Esters (FAMEs)
Boron trifluoride
Hydrochloric acid
Sulfuric acid
Sodium hydroxide
Potassium hydroxide
9-Anthryldiazomethane (ADAM)

Specialized Derivatizing Agents for Structural Elucidation and Quantification

The analysis of methyl-branched fatty acids, such as this compound, presents unique challenges, particularly in distinguishing them from their straight-chain isomers and accurately determining their structure and concentration. nih.govqut.edu.au Chemical derivatization is a critical step in many analytical workflows, employed to enhance analyte volatility, improve chromatographic separation, and increase detector sensitivity. researchgate.netresearchgate.net For gas chromatography-mass spectrometry (GC-MS), the most common approach involves the conversion of fatty acids into fatty acid methyl esters (FAMEs). nih.govsigmaaldrich.com This is often achieved using reagents like boron trifluoride (BF₃) in methanol or methanolic HCl. researchgate.netsigmaaldrich.com While effective for improving volatility for GC analysis, FAMEs of isomeric fatty acids often exhibit very similar mass spectra and can co-elute, complicating unambiguous identification. nih.govresearchgate.net

To overcome these limitations, more specialized derivatizing agents are employed to provide more detailed structural information. N-acylpyrrolidides, for instance, are used to characterize 4-methylated fatty acids. nih.gov The fragmentation patterns of these derivatives under mass spectrometry provide diagnostic ions that help pinpoint the location of the methyl branch along the acyl chain. nih.gov Similarly, derivatization to form tert-butyldimethylsilyl (TBDMS) esters has been successfully used in the GC-MS profiling of methyl-branched fatty acids. researchgate.net

For liquid chromatography-mass spectrometry (LC-MS) applications, different derivatization strategies are used. Reagents like pentafluorobenzyl bromide (PFBBr) have been utilized for the analysis of both straight-chain and branched-chain short-chain fatty acids, enhancing ionization efficiency for sensitive detection. researchgate.netnih.gov More recently, advanced MS-based techniques have been developed that can differentiate isomers without traditional derivatization. One such method is a charge-inversion strategy where deprotonated fatty acid anions are complexed with magnesium-terpyridine dications in the gas phase. nih.govqut.edu.au Subsequent collision-induced dissociation of these complexes yields unique fragmentation patterns that are diagnostic of the methyl branch position, allowing for clear differentiation between iso-, anteiso-, and other branched-chain isomers. nih.gov

Derivatizing Agent / MethodAnalytical TechniquePurposeKey Advantages
Boron Trifluoride-Methanol GC-MSIncreases volatilityStandard, widely used method for FAME preparation. sigmaaldrich.com
N-acylpyrrolidide GC-MSStructural ElucidationProvides diagnostic fragment ions to locate methyl branch points. nih.gov
Tert-butyldimethylsilyl (TBDMS) GC-MSProfiling and IdentificationCreates stable derivatives suitable for complex sample analysis. researchgate.net
Pentafluorobenzyl Bromide (PFBBr) GC-MS, LC-MSQuantificationEnhances sensitivity and improves detection limits. researchgate.netnih.gov
Charge-Inversion (e.g., Mg-Terpyridine) Tandem MS (MS/MS)Structural ElucidationDifferentiates isomers based on unique fragmentation without derivatization. nih.govqut.edu.au

Spectroscopic and Spectrometric Characterization Methods (e.g., FTIR analysis in phospholipid studies)

The characterization of this compound relies on a suite of spectroscopic and spectrometric methods that provide detailed information about its molecular structure, conformation, and interactions within complex biological matrices like cell membranes.

Mass spectrometry (MS), particularly when coupled with chromatography (GC-MS and LC-MS), is the cornerstone for the identification and structural elucidation of branched-chain fatty acids. researchgate.netcreative-proteomics.com GC-MS analysis of FAMEs or other derivatives allows for separation and identification based on retention times and mass spectra. nih.gov However, tandem mass spectrometry (MS/MS) is often required to definitively locate the methyl branch, as it provides detailed information on the molecule's fragmentation pathways. nih.govqut.edu.au

Fourier-transform infrared (FTIR) spectroscopy is a powerful non-invasive technique for studying the conformational properties of fatty acyl chains, especially when they are incorporated into larger structures like phospholipids. rsc.orgnih.gov While not typically used for primary identification, FTIR provides insight into the physical state and organization of lipid membranes. nih.gov The analysis of specific vibrational bands, such as the CH₂ stretching and wagging modes, can reveal the degree of conformational disorder (e.g., the proportion of gauche and trans conformers) within the acyl chains. rsc.orgnih.gov The introduction of a methyl branch, as in this compound, would alter the packing of the acyl chains within a phospholipid bilayer. This disruption can be monitored by FTIR through shifts in the gel-to-liquid-crystal phase transition temperature and changes in the intensity of conformation-sensitive bands. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for detailed structural characterization. ¹H and ¹³C NMR spectra provide a map of the different chemical environments of protons and carbons in the molecule. magritek.com Advanced two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can establish correlations between protons and carbons, allowing for the unambiguous assignment of all atoms in the structure and confirming the position of the methyl group. magritek.com

MethodType of Information ProvidedApplication for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight, fragmentation patterns, retention timeIdentification and quantification, often after derivatization to FAME. nih.govresearchgate.net
Liquid Chromatography-Tandem MS (LC-MS/MS) Precise mass, structural data from fragmentationHigh-sensitivity quantification and isomer differentiation. nih.govcreative-proteomics.com
Fourier-Transform Infrared (FTIR) Spectroscopy Molecular vibrations, conformational states (gauche/trans)Studying the effects of the methyl branch on phospholipid membrane structure and fluidity. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Complete chemical structure, atom connectivityUnambiguous confirmation of the methyl group's position and overall molecular structure. magritek.com

Application of Certified Reference Materials and Analytical Standards for Quantification

Accurate and reliable quantification of this compound in any sample matrix is fundamentally dependent on the use of certified reference materials (CRMs) and analytical standards. creative-proteomics.com These materials are of known purity and concentration and serve as the basis for calibrating analytical instruments and validating methodologies. cpachem.com

For quantitative analysis using techniques like GC-MS or LC-MS, an external calibration curve is typically constructed using a series of solutions containing the analytical standard of this compound at known concentrations. creative-proteomics.com The instrument's response to the standard is plotted against its concentration, allowing for the determination of the fatty acid's concentration in an unknown sample by comparing its response to the calibration curve.

Certified Reference Materials (CRMs) are high-purity standards that come with a certificate specifying their properties, including purity, uncertainty, and metrological traceability to SI units. cpachem.comseta-crm.co.uk These are essential for ensuring the accuracy and comparability of results between different laboratories and methods. Commercially available CRMs include individual fatty acids or, more commonly, mixtures of fatty acid methyl esters (FAMEs) that are used to verify instrument performance and chromatographic resolution. fishersci.pt

In practice, quantification is often improved by the use of an internal standard. nih.gov An internal standard is a compound that is chemically similar to the analyte but not present in the original sample. A known amount of the internal standard (e.g., a non-naturally occurring fatty acid like heneicosanoic acid, 21:0) is added to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. nih.gov This allows the analyst to correct for variations in extraction efficiency and instrument response, leading to significantly more precise and accurate results. creative-proteomics.com

Type of StandardPurposeExampleKey Characteristics
Certified Reference Material (CRM) Method validation, instrument calibration, ensuring metrological traceabilityHigh-purity this compound or its methyl esterCertified purity with stated uncertainty, certificate of analysis. cpachem.com
Analytical Standard Routine calibration, preparation of stock and working solutionsCommercially available standard of this compoundKnown purity, suitable for creating calibration curves.
FAME Mix Standard GC system suitability check, identification of multiple fatty acidsCommercial mix containing various saturated and unsaturated FAMEsVerifies column performance, retention time stability, and resolution. fishersci.pt
Internal Standard Correction for analytical variability during sample prep and injectionHeneicosanoic acid (21:0)Chemically similar to the analyte, not present in the sample, added in a known amount. nih.gov

Biochemical Roles and Physiological Significance of Methyl Branched Fatty Acids

Structural Contributions to Cellular Components

Methyl-branched fatty acids are integral structural components of cellular membranes. In many organisms, they are incorporated into phospholipids (B1166683), the primary building blocks of the cell membrane. The presence of a methyl group introduces a kink in the fatty acid chain, which disrupts the tight packing of phospholipid tails. This disruption increases the fluidity of the membrane, which is crucial for maintaining membrane function, especially in response to environmental changes like temperature fluctuations. nih.gov For example, in various bacterial species, MBFAs are essential for regulating membrane fluidity and proton permeability. nih.gov In the nematode Caenorhabditis elegans, monomethyl branched-chain fatty acids (mmBCFAs) are synthesized de novo and are essential for growth and development, underscoring their fundamental role in cellular architecture. nih.gov

Participation in Cellular Regulatory Processes

Beyond their structural roles, MBFAs are active participants in the complex network of cellular regulation.

Evidence suggests that branched-chain fatty acids can act as signaling molecules, influencing various cellular pathways. nih.gov For instance, certain short-chain 2-methyl-branched fatty acids have been identified as potential "signaling compounds" in marine cyanobacteria. nih.gov In a broader context, fatty acids can modulate key signaling cascades that govern inflammation, cell proliferation, and metabolism. Studies on odd-chain saturated fatty acids, a related class, have shown they can influence critical signaling pathways like the JAK2/STAT3 pathway. mdpi.com Pentadecanoic acid, for example, has been observed to suppress the stemness of human breast cancer stem-like cells by inhibiting this pathway. mdpi.com These findings highlight the potential for specific fatty acid structures to exert precise regulatory effects on cellular function.

Fatty acids are a primary source of energy for many organisms. While the metabolism of even-chain, straight-chain fatty acids is well-documented, odd-chain and branched-chain fatty acids also serve as energy substrates, albeit through slightly different metabolic routes. The β-oxidation of odd-chain fatty acids results in the production of acetyl-CoA and one final molecule of propionyl-CoA. nih.gov Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle (CAC). nih.gov This process, known as anaplerosis, replenishes CAC intermediates, thereby supporting mitochondrial energy metabolism, particularly under conditions of high metabolic stress. nih.gov This pathway allows organisms to utilize a wider range of fatty acids for energy production.

Influence on Gene Expression and Transcriptional Regulation

Fatty acids are potent regulators of gene expression, primarily by activating or inhibiting transcription factors that control the expression of genes involved in lipid and carbohydrate metabolism. nih.gov They can influence the activity of nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Proteins (SREBPs). nih.govnih.gov

A pertinent example is the effect of 14-Methylpentadecanoic Acid (14-MPA), an isomer of this compound, on lipid metabolism-related genes in human liver hepatocellular carcinoma cells (HepG2). researchgate.net Research has shown that treating HepG2 cells with 14-MPA leads to a significant decrease in the expression of key lipogenic genes. researchgate.net These include Fatty Acid Synthase (FASN), an enzyme critical for the synthesis of new fatty acids, and Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a master transcriptional regulator of lipogenesis. researchgate.net This downregulation suggests that certain MBFAs may play a role in controlling lipid synthesis and accumulation in liver cells. researchgate.net

Table 1: Effect of 1this compound (14-MPA) on Gene Expression in HepG2 Cells

This table summarizes the observed changes in the expression of key lipid metabolism-related genes in HepG2 cells following treatment with 14-MPA.

GeneFunctionEffect of 14-MPA TreatmentReference
FASN (Fatty Acid Synthase)Key enzyme in de novo fatty acid synthesisLowered Expression researchgate.net
SREBP-1 (Sterol Regulatory Element-Binding Protein 1)Master transcriptional regulator of lipogenesisLowered Expression researchgate.net
SCD1 (Stearoyl-CoA Desaturase-1)Enzyme involved in fatty acid desaturationLowered Expression researchgate.net

Utility as Biochemical Biomarkers in Biological States

The unique structures of certain fatty acids make them valuable biomarkers for specific dietary intakes, metabolic states, or diseases. mdpi.com For instance, the odd-chain fatty acids pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are often used as biomarkers for dairy fat consumption. nih.govmdpi.comresearchgate.netnih.gov

In a clinical context, 1this compound has been identified as a potential biomarker for rheumatoid arthritis (RA), a chronic inflammatory disorder. nih.govebi.ac.uk Metabolomic studies of synovial fluid from patients with RA and other inflammatory joint diseases revealed that levels of specific metabolites, including 1this compound (also referred to as isopalmitic acid in some studies), were altered in RA patients. ebi.ac.uk This suggests that changes in the metabolism of branched-chain fatty acids may be associated with the pathophysiology of rheumatoid arthritis, positioning these molecules as potential indicators for diagnosis or disease activity. nih.govebi.ac.uk

Table 2: Methyl-Branched Fatty Acids as Biomarkers

This table provides examples of how specific methyl-branched and related fatty acids are utilized as biomarkers in different biological contexts.

Fatty AcidBiological State / ApplicationReference
1this compoundBiomarker for Rheumatoid Arthritis nih.govebi.ac.uk
Pentadecanoic Acid (C15:0)Biomarker for dairy fat intake researchgate.netnih.gov
10-Methylhexadecanoic acid (10MeC16:0)Biomarker for the bacterium "Candidatus Methylomirabilis oxyfera" researchgate.net

Ecological Significance

In ecology, fatty acid profiles serve as powerful tools for understanding complex environmental systems. The analysis of phospholipid fatty acids (PLFA) extracted from environmental samples like soil or sediment provides a snapshot of the viable microbial community structure. pjoes.comspringernature.comoup.com This is because different microbial groups synthesize distinct fatty acid profiles. creative-proteomics.com Branched-chain fatty acids, such as iso and anteiso forms, are characteristic of Gram-positive bacteria, while other specific MBFAs can be markers for anaerobic bacteria or sulfate-reducing bacteria. pjoes.comcreative-proteomics.com By analyzing the types and quantities of these biomarker fatty acids, ecologists can assess microbial biomass and characterize the composition of microbial communities without needing to culture the organisms. pjoes.comspringernature.com

Furthermore, fatty acids are used as trophic biomarkers to trace energy flow through food webs. int-res.comfrontiersin.org The principle is that "you are what you eat," meaning the fatty acid composition of a consumer reflects its diet. frontiersin.org Since primary producers like different algae and bacteria have unique fatty acid signatures, these markers can be traced up the food chain, allowing scientists to identify dietary sources and delineate trophic relationships among organisms in aquatic and terrestrial ecosystems. int-res.comresearchgate.netnih.gov

Table 3: Examples of Fatty Acid Biomarkers in Microbial Ecology

This table lists specific types of fatty acids and the microbial groups they are commonly used to identify in environmental samples.

Fatty Acid TypeIndicative Microbial Group(s)Reference
iso- and anteiso-branched fatty acidsGram-positive bacteria (e.g., Bacteroides) pjoes.comcreative-proteomics.com
10-methyl branched-chain fatty acidsActinomycetes creative-proteomics.com
Cyclopropyl fatty acidsSome Gram-negative and anaerobic bacteria pjoes.com
Unsaturated fatty acids (e.g., 18:2ω6,9c)Fungi creative-proteomics.com

Synthetic Chemistry and Derivatization Studies for Research Applications

Chemical Synthesis Approaches for Branched-Chain Fatty Acids

The laboratory preparation of branched-chain fatty acids (BCFAs), including anteiso- and iso- forms like 13-methylpentadecanoic acid, often employs classical organic chemistry reactions to construct the carbon skeleton with precise control over the methyl branch position. While biosynthesis in organisms like bacteria utilizes precursors from amino acid metabolism (e.g., isoleucine for anteiso- and leucine (B10760876) or valine for iso-BCFAs), chemical synthesis offers greater flexibility. wikipedia.orgnih.govmdpi.comnih.gov

Common synthetic strategies involve the coupling of smaller carbon fragments. One effective method is the copper-catalyzed coupling of a Grignard reagent with an omega-bromo acid. nih.govharvard.edu This approach allows for the flexible introduction of an isotopically labeled alkyl group, making it valuable for creating tracers for metabolic studies. nih.gov For example, a labeled Grignard reagent can be coupled to an ω-bromo acid to form the desired long-chain fatty acid. nih.gov

Another powerful technique is the Wittig reaction, which is particularly useful for creating unsaturated fatty acids that can be subsequently hydrogenated. researchgate.net A synthesis for 13-methyl-tetradecanoic acid (an iso-fatty acid) has been described involving the chain elongation of undecanoic acid using isobutyraldehyde (B47883) via a Wittig reaction. researchgate.net This involves creating a phosphonium (B103445) salt from a bromo-undecanoic acid ester, which then reacts with sodium methoxide (B1231860) and isobutyraldehyde to build the branched structure. researchgate.net

Alkylation of malonic ester is another foundational method. For instance, the synthesis of [3-¹³C]tetradecanoic acid was achieved by alkylating diethyl sodio-malonate with [1-¹³C]1-bromododécane, followed by saponification and decarboxylation to yield the final acid. researchgate.net These established organometallic and coupling reactions provide robust and adaptable routes to various BCFAs for research purposes.

Table 1: Overview of Laboratory Synthesis Strategies for Branched-Chain Fatty Acids

Synthesis Method Key Reagents & Intermediates Primary Application/Advantage
Grignard Coupling Grignard reagents (R-MgX), Copper catalysts, Omega-halo acids/esters Efficient C-C bond formation; suitable for introducing isotopic labels. nih.govharvard.edu
Wittig Reaction Phosphonium ylides, Aldehydes/ketones Creates a double bond that can be hydrogenated; precise control over chain elongation. researchgate.net
Malonic Ester Synthesis Diethyl malonate, Alkyl halides Classic method for elongating carbon chains by two carbons at a time, followed by decarboxylation. researchgate.net

| Organocuprate Addition | Lithium dialkylcuprates, α,β-Unsaturated esters | Forms C-C bonds through conjugate addition. |

Development of Radiolabeled Fatty Acid Analogs for Metabolic Research

To study fatty acid metabolism non-invasively in vivo, researchers have developed radiolabeled analogs of fatty acids for imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govnih.gov These tracers allow for the visualization and quantification of myocardial fatty acid uptake and oxidation. nih.govnih.govcusabio.com

A prominent example is 15-(p-iodophenyl)-3-methylpentadecanoic acid ([¹²³I]-BMIPP) , a SPECT agent widely used to assess myocardial fatty acid metabolism. nih.govnih.govnih.gov The synthesis of the non-radioactive BMIPP precursor involves multiple steps, including the reaction of 3-methylglutaric anhydride (B1165640) with methanol (B129727), conversion to an acid chloride, and subsequent coupling reactions. nih.gov The final step, radioiodination, is often achieved through a copper-assisted nucleophilic exchange method to introduce Iodine-123. nih.gov

The design of [¹²³I]-BMIPP incorporates two key structural modifications compared to a straight-chain fatty acid:

Terminal Iodophenyl Group: This group is added to prevent the rapid loss of the radiolabel through deiodination during metabolic breakdown. nih.gov

Methyl Branch at the β-position (C-3): This branch inhibits β-oxidation, the primary pathway for fatty acid breakdown in mitochondria. nih.govnih.gov This metabolic trapping significantly prolongs the retention of the radiotracer in the heart muscle, allowing for higher quality SPECT images to be acquired. nih.govnih.gov

The prolonged retention of [¹²³I]-BMIPP allows for the detection of mismatches between blood flow (perfusion) and metabolism, which is critical for identifying viable but dysfunctional heart tissue (hibernating myocardium). nih.gov Research has also explored other isotopes and structural analogs, including those labeled with Fluorine-18 for PET imaging, to further refine the study of cardiac energy metabolism. nih.gov

Table 2: Examples of Radiolabeled Fatty Acid Analogs for Cardiac Imaging

Radiotracer Isotope Imaging Modality Key Structural Feature(s) Metabolic Fate
[¹²³I]-BMIPP ¹²³I SPECT β-methyl branch, terminal p-iodophenyl group Inhibited β-oxidation, leading to metabolic trapping. nih.govnih.gov
[¹²³I]-IPPA ¹²³I SPECT Terminal p-iodophenyl group Undergoes β-oxidation, leading to rapid clearance. nih.gov
[¹⁸F]-FTHA ¹⁸F PET Thia-substitution in the fatty acid chain Trapped after initial oxidation step. nih.gov

| [¹¹C]-Palmitate | ¹¹C | PET | Natural fatty acid structure | Enters normal metabolic pathways (β-oxidation). nih.gov |

Exploration of Methyl Branching Effects on Fatty Acid Properties through Synthetic Modifications

The position of a methyl branch along a fatty acid's acyl chain significantly influences its physical and biological properties. Synthetic chemistry allows for the precise placement of these branches to systematically study their effects. The two most common forms are iso-BCFAs, with a methyl group on the penultimate (n-2) carbon, and anteiso-BCFAs, with the branch on the antepenultimate (n-3) carbon. mdpi.comlipotype.comresearchgate.net

A key physical property affected by branching is the melting point. Methyl branches disrupt the orderly packing of acyl chains that is possible with straight-chain fatty acids. stackexchange.com This disruption weakens the van der Waals forces between molecules, generally resulting in a lower melting point. stackexchange.comcreative-proteomics.com Anteiso fatty acids typically have lower melting points than their iso counterparts of the same carbon number. researchgate.netavantiresearch.com This is because the anteiso branch, being further from the end of the chain, creates a more significant disruption in molecular packing compared to the iso branch. avantiresearch.com This property is crucial for organisms like bacteria, which use BCFAs to maintain membrane fluidity in different thermal environments. lipotype.comnih.gov

Synthetic modifications are also used to probe structure-activity relationships. For instance, studies on the anticancer activity of BCFAs have used synthetic analogs to explore how changes in the branching group (e.g., methyl vs. ethyl) and the introduction of unsaturation affect potency. nih.gov Such research has shown that anticancer activity can be adversely affected by larger branching groups but enhanced by incorporating a double bond into the alkyl chain. nih.gov

Table 3: Comparison of Properties of Straight-Chain vs. Branched-Chain Fatty Acids

Property Straight-Chain Saturated FA iso-Branched FA anteiso-Branched FA
Structure Linear acyl chain. researchgate.net Methyl branch on the penultimate (n-2) carbon. researchgate.net Methyl branch on the antepenultimate (n-3) carbon. researchgate.net
Molecular Packing Efficient, tight packing. Less efficient packing than straight-chain. More disrupted packing than iso-branched. avantiresearch.com
Melting Point Higher. msu.edu Lower than straight-chain. researchgate.net Generally lower than iso-branched of same C number. researchgate.netavantiresearch.com

| Membrane Fluidity | Decreases fluidity. | Increases fluidity. nih.gov | Increases fluidity more effectively than iso-forms. avantiresearch.com |

Ecological and Environmental Research Perspectives on Branched Chain Fatty Acids

Application in Food Web Tracing and Trophic Level Analysis

Fatty acid analysis is a powerful tool for deciphering the complex relationships within food webs. Because fatty acids are transferred from prey to predator with minimal modification, they can serve as dietary tracers, revealing the flow of energy and carbon through different trophic levels. This method, known as fatty acid signature analysis, provides a longer-term, integrated view of an organism's diet compared to gut content analysis.

4-Methylpentadecanoic acid (iso-C16:0) is particularly significant as a biomarker for bacterial contributions to a food web. In both soil and aquatic ecosystems, bacteria represent a fundamental trophic resource. The presence of iso-C16:0 and other BCFAs in a consumer's tissues indicates the ingestion of bacteria. This allows researchers to distinguish the bacterial energy channel from other primary food sources like algae, fungi, or terrestrial plants.

The methodology for tracing trophic transfer often involves compound-specific isotope analysis (CSIA). In experimental settings, a precursor compound can be labeled with a stable isotope, such as carbon-13 (¹³C). For instance, studies have used ¹³C-labeled palmitic acid (C16:0), a structurally related fatty acid, to track its assimilation and modification by soil fauna like Collembola. nih.gov This technique reveals not only the direct transfer (dietary routing) of the fatty acid but also its metabolic conversion by the consumer. nih.gov By analyzing the isotopic signature of specific fatty acids like this compound in field-collected samples, ecologists can quantify the importance of the microbial loop in supporting higher trophic levels.

Table 1: Application of this compound in Food Web Analysis

Research Area Application of this compound Significance
Dietary Tracer Serves as a biomarker for bacterial biomass in consumer tissues. Helps quantify the contribution of bacteria to an organism's diet.
Energy Flow Distinguishes the bacterial energy channel from algal or plant-based channels. Clarifies the foundational resources supporting the ecosystem.

| Trophic Position | Used in conjunction with other fatty acids and stable isotopes to model food web structure. | Provides a more complete picture of trophic relationships and ecosystem complexity. |

Assessment of Microbial Community Dynamics and Structure

The analysis of phospholipid fatty acids (PLFAs) is a widely used, culture-independent method for characterizing microbial communities in environmental samples like soil and sediment. Since phospholipids (B1166683) are essential components of living cell membranes and degrade quickly after cell death, PLFA profiles provide a snapshot of the viable microbial community's structure and biomass.

Within this framework, this compound (iso-C16:0) serves as a key biomarker for specific groups of bacteria. Branched-chain fatty acids, particularly the iso and anteiso forms, are characteristic of bacteria, distinguishing them from fungi and eukaryotes. The presence and relative abundance of iso-C16:0 can therefore indicate the prevalence of certain bacterial populations.

For example, BCFAs are known to be synthesized by various bacterial groups, including sulfate-reducing bacteria (SRB), which are critical players in the carbon and sulfur cycles of anaerobic environments. frontiersin.org While a single fatty acid cannot definitively identify a bacterial species, the suite of BCFAs present, including iso-C16:0, combined with other biomarkers, creates a detailed fingerprint of the microbial community. Changes in the concentration of this compound over time or across different locations can signify shifts in the microbial community structure in response to changing environmental conditions.

Table 2: this compound as a Microbial Biomarker

Biomarker Group Specific Marker Organism Indicated Environment
Branched-chain fatty acids (BCFAs) This compound (iso-C16:0) General Bacteria Soil, Sediment, Water

Indicators in Environmental Change Studies

The analysis of molecular fossils, or biomarkers, preserved in sediment cores is a fundamental technique in paleoenvironmental research. These biomarkers provide clues about past ecosystems, climates, and geological processes. semanticscholar.orgresearchgate.net As a stable molecule of bacterial origin, this compound can be preserved in the geological record, making it a useful indicator for studying environmental change over time.

When researchers extract and analyze lipids from layers of a sediment core, they can reconstruct past environmental conditions. A high abundance of bacterial biomarkers like iso-C16:0 in a particular sediment layer might indicate a period of increased bacterial productivity. This could be linked to changes in nutrient inputs, oxygen levels (redox conditions), or the type of organic matter being supplied to the ecosystem. semanticscholar.org Therefore, the profile of this compound and other BCFAs down a sediment core can reflect historical shifts in the environment and the microbial communities that inhabited it.

Furthermore, contemporary environmental conditions, such as soil pH, significantly influence microbial community structure and function. Soil acidification is a major environmental stressor that can alter microbial populations and their metabolic processes, including the synthesis of fatty acids. mdpi.com Changes in agricultural practices or the effects of acid deposition can alter soil pH, leading to a corresponding shift in the microbial community's BCFA profile. researchgate.net Monitoring the concentration of this compound in soils can thus serve as an indirect indicator of the impact of soil acidity and other chemical stressors on the soil microbiome.

Table 3: Chemical Compounds Mentioned

Compound Name Synonym(s) Chemical Formula
This compound Isopalmitic acid; iso-C16:0 C16H32O2

Future Research Directions and Unexplored Avenues for 4 Methylpentadecanoic Acid

Targeted Synthesis and Isomer-Specific Characterization of 4-Methylpentadecanoic Acid

A significant hurdle in elucidating the specific roles of this compound isomers is the lack of commercially available, pure stereoisomers. Future research must prioritize the development of targeted and stereoselective synthetic routes to obtain the (R)- and (S)-enantiomers of this compound in high purity. Methodologies analogous to the asymmetric synthesis of other methyl-branched fatty acids, which may involve the use of chiral auxiliaries, present a promising avenue for exploration.

Once synthesized, the comprehensive characterization of each isomer is paramount. This will necessitate the use of advanced analytical techniques to confirm their structural and stereochemical integrity.

Key Future Research Objectives:

Development of stereoselective synthetic pathways for (R)- and (S)-4-methylpentadecanoic acid.

Optimization of purification techniques to achieve high enantiomeric excess.

Detailed structural elucidation of the synthesized isomers using a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). magritek.comnih.gov

Technique Application in Characterization
Chiral ChromatographySeparation and purification of (R)- and (S)-enantiomers.
1H and 13C NMRConfirmation of the carbon skeleton and position of the methyl branch. magritek.com
Mass SpectrometryDetermination of molecular weight and fragmentation patterns for structural confirmation. nih.gov
Optical RotationMeasurement of the specific rotation to distinguish between enantiomers.

Elucidation of Specific Biochemical and Physiological Roles of this compound Isomers

Preliminary studies on other methyl-branched fatty acids, such as 1this compound, have indicated their potential to influence lipid metabolism and inflammatory pathways. mdpi.com A critical area of future research will be to investigate whether the (R)- and (S)-enantiomers of this compound exhibit distinct biochemical and physiological effects.

Research should focus on how these isomers are metabolized within cells and their impact on various cellular processes. Given the role of BCFAs in modulating membrane fluidity, it will be crucial to investigate how the incorporation of this compound isomers affects the physical properties of cell membranes and the function of membrane-associated proteins. nih.gov

Potential Research Areas:

Cellular Metabolism: Investigating the metabolic fate of each isomer in different cell types, including their incorporation into complex lipids and their rate of oxidation.

Gene Expression: Analyzing the effect of each enantiomer on the expression of genes involved in lipogenesis, inflammation, and other key metabolic pathways. mdpi.com

Membrane Biophysics: Determining the impact of incorporating (R)- and (S)-4-methylpentadecanoic acid on the fluidity, thickness, and permeability of model and biological membranes. nih.gov

Cell Signaling: Exploring the potential of this compound isomers to act as signaling molecules, influencing intracellular signaling cascades.

Advancements in Analytical Techniques for Precise Isomer Discrimination and Quantification

The development of robust and sensitive analytical methods is a prerequisite for studying the occurrence and biological roles of this compound isomers. While general methods for fatty acid analysis exist, future research should focus on developing techniques specifically optimized for the separation and quantification of the (R)- and (S)-enantiomers of this compound in complex biological matrices.

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with mass spectrometry, will be instrumental in this endeavor. nih.govnih.gov The development of stable isotope-labeled internal standards for each enantiomer will be essential for accurate quantification.

Future Analytical Development Goals:

Optimization of chiral stationary phases for the baseline separation of this compound enantiomers. nih.gov

Development of sensitive and selective GC-MS and LC-MS/MS methods for the quantification of each isomer in biological samples like plasma, tissues, and cell cultures. researchgate.net

Synthesis of deuterated (R)- and (S)-4-methylpentadecanoic acid to serve as internal standards for mass spectrometry-based quantification.

Analytical Platform Key Advancement Needed for this compound
Chiral GC-MSScreening and optimization of various chiral columns for optimal separation of enantiomers. nih.gov
Chiral HPLC-MS/MSDevelopment of derivatization strategies to enhance ionization efficiency and chromatographic separation. researchgate.net
Stable Isotope Dilution MSSynthesis of isotopically labeled standards for accurate and precise quantification.

Investigation of this compound's Occurrence and Function in Underexplored Biological and Ecological Systems

Branched-chain fatty acids are known to be present in a variety of organisms, particularly in bacteria and marine invertebrates, where they play a role in adapting to environmental stressors. usda.govnih.gov Future research should aim to identify the presence and distribution of this compound isomers in underexplored biological and ecological niches.

This includes investigating extremophiles from deep-sea environments, unique microbial communities, and various marine invertebrates. Understanding the occurrence of specific isomers in these organisms can provide insights into their biosynthetic pathways and their functional significance in adapting to extreme conditions. Furthermore, this compound could potentially serve as a biomarker for specific microbial populations or environmental conditions. nih.govresearchgate.net

Unexplored Research Frontiers:

Marine Microbiology: Screening of microbial communities from diverse marine environments, such as hydrothermal vents and polar sea ice, for the presence of this compound.

Deep-Sea Invertebrates: Analysis of the fatty acid profiles of deep-sea sponges, corals, and other invertebrates to determine the occurrence and potential ecological role of this compound. nih.gov

Host-Microbe Interactions: Investigating whether this compound produced by symbiotic microorganisms plays a role in the physiology of their hosts.

Biomarker Discovery: Assessing the potential of this compound isomers as biomarkers for specific bacterial taxa or as indicators of particular environmental stresses. nih.govresearchgate.net

Q & A

Basic: How can 4-methylpentadecanoic acid be identified and quantified in complex biological matrices?

Methodological Answer:
For identification, use gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation) to enhance volatility . Quantification requires calibration with certified reference standards. Validate the method using spike-recovery experiments in representative matrices (e.g., plasma, tissue homogenates). For lipid-rich samples, perform lipid extraction via Folch or Bligh-Dyer protocols to isolate fatty acids prior to analysis .

Advanced: What analytical challenges arise in distinguishing this compound from its structural isomers (e.g., 3-methyl or 5-methyl isomers) in environmental samples?

Methodological Answer:
Structural ambiguity can be resolved using high-resolution mass spectrometry (HRMS) combined with tandem MS (MS/MS) to differentiate fragmentation patterns. For example, the position of the methyl branch alters the McLafferty rearrangement pathways, producing distinct fragment ions . Additionally, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the methyl branch position by analyzing coupling constants and chemical shifts in purified isolates .

Basic: What experimental protocols are recommended for synthesizing this compound in the laboratory?

Methodological Answer:
Synthesis typically involves Grignard reactions or malonic ester synthesis to introduce the methyl branch. For example:

React pentadecanoic acid with methyl magnesium bromide under anhydrous conditions.

Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

Characterize the final product using FT-IR (for carboxylic acid groups) and NMR to confirm branching .
Note: Monitor reaction progress via thin-layer chromatography (TLC) to optimize yield .

Advanced: How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound across studies?

Methodological Answer:
Discrepancies often arise from impurities or polymorphic forms. To resolve this:

  • Reproduce synthesis/purification protocols from conflicting studies.
  • Use differential scanning calorimetry (DSC) to compare melting behavior.
  • Perform solubility tests in standardized solvents (e.g., hexane, ethanol) under controlled temperatures.
  • Cross-reference with databases like Reaxys or SciFinder to verify historical data and identify potential outliers .

Basic: What are the best practices for ensuring the stability of this compound during long-term storage?

Methodological Answer:
Store the compound in airtight, amber vials under inert gas (e.g., argon) at −20°C to prevent oxidation. Periodically assess purity via GC-MS or HPLC. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, as these can degrade the carboxylic acid group or methyl branch .

Advanced: What in vitro models are suitable for studying the metabolic pathways of this compound in mammalian systems?

Methodological Answer:

  • Use primary hepatocytes or HepG2 cell lines to investigate β-oxidation and incorporation into lipid droplets.
  • Supplement culture media with ¹³C-labeled this compound and track metabolites via LC-HRMS.
  • Compare results with straight-chain fatty acids (e.g., palmitic acid) to assess branching effects on metabolic flux .

Basic: How can researchers validate the biological activity of this compound in antimicrobial assays?

Methodological Answer:

  • Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Use resazurin as a viability indicator for high-throughput screening.
  • Include controls (e.g., vehicle-only and known antimicrobials) to confirm assay robustness .

Advanced: What computational methods are effective for predicting the environmental persistence and toxicity of this compound?

Methodological Answer:

  • Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives.
  • Simulate aquatic toxicity using ECOSAR to predict LC50 values for fish and daphnia.
  • Validate predictions with experimental data from microcosm studies .

Basic: What spectroscopic techniques are critical for characterizing synthetic this compound?

Methodological Answer:

  • FT-IR: Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • ¹H NMR: Identify methyl branch protons (δ 0.8–1.2 ppm) and α-protons to the carboxyl group (δ 2.2–2.4 ppm).
  • ¹³C NMR: Resolve the methyl-branched carbon (δ 15–20 ppm) and carboxyl carbon (δ 170–180 ppm) .

Advanced: How do experimental conditions (e.g., pH, temperature) influence the aggregation behavior of this compound in aqueous systems?

Methodological Answer:

  • Use dynamic light scattering (DLS) to monitor micelle formation at varying pH (4–9) and temperatures (25–50°C).
  • Compare critical micelle concentration (CMC) with straight-chain analogs using surface tension measurements.
  • Model aggregation thermodynamics via isothermal titration calorimetry (ITC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.